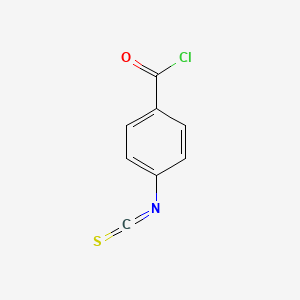

4-Isothiocyanatobenzoyl chloride

Descripción

4-Isothiocyanatobenzoyl chloride is a reactive organic compound characterized by a benzoyl chloride backbone (Cl-C(=O)-C₆H₄-) with an isothiocyanate (-N=C=S) group in the para position. Its molecular formula is C₈H₄ClNOS, and its molecular weight is approximately 197.6 g/mol (calculated). This compound is primarily employed in synthetic organic chemistry, notably in the preparation of amoscanate, an antiparasitic agent. As described in , it reacts with sodium azide to form intermediates that undergo thermal rearrangement and subsequent condensation with 4-nitrophenol.

Propiedades

IUPAC Name |

4-isothiocyanatobenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNOS/c9-8(11)6-1-3-7(4-2-6)10-5-12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRKKGAKYQGUBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348476 | |

| Record name | 4-isothiocyanatobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53611-24-8 | |

| Record name | 4-isothiocyanatobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanatobenzoyl chloride typically involves the reaction of 4-aminobenzoyl chloride with thiophosgene. The reaction proceeds as follows:

Starting Material: 4-aminobenzoyl chloride.

Reagent: Thiophosgene (CSCl2).

Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods: In industrial settings, the production of 4-isothiocyanatobenzoyl chloride may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety due to the toxic nature of thiophosgene .

Análisis De Reacciones Químicas

Types of Reactions: 4-Isothiocyanatobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding thioureas and esters.

Addition Reactions: Can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols.

Solvents: Dichloromethane, tetrahydrofuran (THF).

Conditions: Typically carried out at room temperature or slightly elevated temperatures.

Major Products:

Thioureas: Formed from the reaction with amines.

Aplicaciones Científicas De Investigación

1.1. Radiopharmaceutical Development

One of the prominent applications of 4-Isothiocyanatobenzoyl chloride is in the development of radiopharmaceuticals. It can be used to create conjugates that localize radionuclides for diagnostic and therapeutic purposes. For instance, a conjugate involving human albumin and 2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (p-SCN-Bn-DOTA) has been reported. This conjugate is utilized for the localization of radionuclides in tissues, aiding in the treatment of neoplasias through methods like Radio-guided Occult Lesion Localization (ROLL) .

1.2. Cancer Treatment

Research indicates that compounds related to ITCB can induce apoptosis in cancer cells. For example, benzyl isothiocyanate (BITC), a compound with similar properties, has shown effectiveness against various cancers by inducing oxidative stress and mitochondrial dysfunction . These findings suggest potential applications of ITCB in cancer therapeutics.

2.1. Synthesis of Isothiocyanate Derivatives

ITCB serves as an important reagent in organic synthesis, particularly for creating isothiocyanate derivatives used in various chemical reactions. Its reactivity allows it to participate in nucleophilic substitutions and condensation reactions, facilitating the synthesis of more complex molecules .

2.2. Functionalization of Biomolecules

The ability of ITCB to form stable bonds with amines and other nucleophiles makes it a valuable tool for the functionalization of biomolecules. This application is particularly relevant in drug design where modifying existing drugs or creating new drug candidates can enhance their efficacy and specificity .

3.1. Biomarker Development

ITCB can be utilized in the development of biomarkers for disease detection and monitoring. The conjugation of ITCB with specific proteins can enhance the sensitivity and specificity of assays used in diagnostics . This application is crucial in early disease detection and personalized medicine.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-isothiocyanatobenzoyl chloride involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, forming stable thiourea linkages. This reactivity is exploited in various applications, including the labeling of proteins and other biomolecules .

Comparación Con Compuestos Similares

4-Isocyanatobenzoyl Chloride

- CAS : 3729-21-3

- Molecular Formula: C₈H₄ClNO₂

- Molecular Weight : 181.58 g/mol

- Melting Point : 36–38°C

- Key Differences :

- Replaces the isothiocyanate (-N=C=S) group with an isocyanate (-N=C=O) group.

- Lower molecular weight and distinct reactivity due to the isocyanate’s affinity for nucleophiles like alcohols and amines.

- Applications: Used in crosslinking polymers and synthesizing urethane derivatives.

4-(Methylthio)benzoyl Chloride

- CAS : 1442-06-4

- Molecular Formula : C₈H₇ClOS

- Molecular Weight : ~186.66 g/mol (calculated)

- Key Differences :

4-Iodobenzoyl Chloride

- CAS : 1711-02-0

- Molecular Formula : C₇H₄ClIO

- Molecular Weight : 266.46 g/mol (calculated)

- Key Differences :

4-Chlorobenzoyl Isothiocyanate

- Molecular Formula: C₈H₄ClNOS (inferred)

- Molecular Weight : ~197.6 g/mol (calculated)

- Key Differences :

- Features a chlorine substituent on the benzene ring and an isothiocyanate group attached to the carbonyl.

- Reactivity: Combines halogen and isothiocyanate reactivity, enabling dual functionalization in organic synthesis.

Data Table: Comparative Analysis

Actividad Biológica

4-Isothiocyanatobenzoyl chloride (ITC-BC) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. It belongs to the isothiocyanate family, known for their diverse biological effects, including anticancer, antimicrobial, and neuroprotective properties. This article reviews the biological activity of ITC-BC, supported by case studies and relevant research findings.

Anticancer Activity

Isothiocyanates, including ITC-BC, exhibit significant anticancer properties through various mechanisms:

- Induction of Apoptosis : ITC-BC has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) production .

- Cell Cycle Arrest : The compound can inhibit cell cycle progression in cancer cells, effectively preventing proliferation .

- Inhibition of Angiogenesis : ITC-BC may also inhibit angiogenesis, which is critical for tumor growth and metastasis .

- Modulation of Enzyme Activity : It affects phase I and phase II metabolic enzymes, enhancing detoxification processes that can lead to reduced carcinogenic effects .

Antimicrobial Activity

ITC-BC demonstrates promising antimicrobial properties:

- Bacterial Membrane Disruption : Similar to other isothiocyanates, ITC-BC can disrupt bacterial cell membranes, leading to increased permeability and cell death .

- Biofilm Inhibition : The compound has shown effectiveness in inhibiting biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .

- Quorum Sensing Interference : ITC-BC may interfere with bacterial communication systems (quorum sensing), thereby reducing virulence factor production .

Study on Cancer Cell Lines

A study investigated the effects of ITC-BC on various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated that treatment with ITC-BC led to significant reductions in cell viability and increased apoptosis rates compared to control groups. The study highlighted that the mechanism involved ROS generation and subsequent mitochondrial dysfunction .

Neuroprotective Effects

Research has also explored the neuroprotective effects of ITC-BC in models of oxidative stress. In an animal model of epilepsy, administration of ITC-BC resulted in improved cognitive function and reduced neuronal damage, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Research Findings Summary

Q & A

Q. How to address discrepancies in regulatory documentation for 4-Isothiocyanatobenzoyl chloride across regions?

- Methodological Answer : Cross-reference REACH (EU), OSHA (US), and local hazardous substance regulations. For unlisted compounds, perform a GHS hazard assessment based on structural analogs (e.g., benzoyl chlorides) and document risk mitigation strategies .

Data Contradiction Analysis

Q. How to interpret conflicting stability data for 4-Isothiocyanatobenzoyl chloride under different storage conditions?

Q. What statistical methods resolve variability in synthetic yield across batches?

- Methodological Answer : Apply design of experiments (DoE) to isolate variables (e.g., reaction time, catalyst loading). Use ANOVA to identify significant factors and optimize conditions iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.